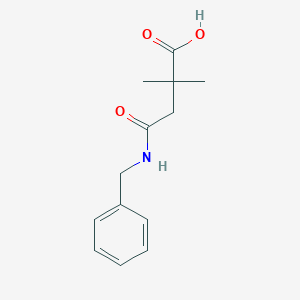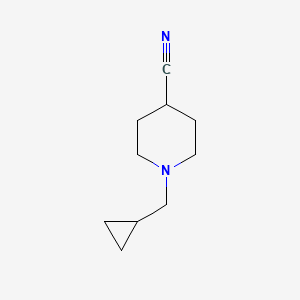![molecular formula C13H16N2 B1400030 N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine CAS No. 1341277-13-1](/img/structure/B1400030.png)
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
Descripción general
Descripción
“N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine” is a chemical compound with the empirical formula C10H12N2 . It is a derivative of indole, a heterocyclic aromatic organic compound, and cyclopropanamine, a cyclic amine .
Molecular Structure Analysis
The molecular structure of “N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine” can be represented by the InChI code: 1S/C13H16N2/c1-15-12(9-14-11-6-7-11)8-10-4-2-3-5-13(10)15/h2-5,8,11,14H,6-7,9H2,1H3 .Aplicaciones Científicas De Investigación
1. Alzheimer's Disease and Cognitive Impairment Cycloserine, structurally related to N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine, has been investigated for its cognitive effects, especially in the context of Alzheimer's disease. Mohr et al. (1995) found that cycloserine, a modulator of the N-methyl-D-aspartate (NMDA) receptor, did not show significant therapeutic effects on cognition or central nervous system activity in Alzheimer's patients at the doses given, suggesting limited applicability in this domain (Mohr et al., 1995).
2. Anxiety and Mood Disorders Compounds structurally similar to N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine, such as DU 125530, have been explored for their potential in treating anxiety and mood disorders. Rabiner et al. (2002) highlighted the efficacy of DU 125530 in achieving brain 5-HT(1A) receptor occupancy with minimal acute side effects, indicating potential benefits for anxiety and mood disorder treatments (Rabiner et al., 2002).
3. Neuroplasticity and Schizophrenia Several studies highlight the role of NMDA receptor agonists/antagonists in modulating neuroplasticity and their potential therapeutic effects in mental health disorders like schizophrenia. Nitsche et al. (2004) demonstrated that D-Cycloserine could enhance motor cortical excitability enhancements, suggesting its potential in improving cognitive functions related to neuroplasticity (Nitsche et al., 2004). Similarly, Tsai et al. (2004) found that N-methylglycine (sarcosine), an antagonist of the glycine transporter-1, could benefit schizophrenic patients by enhancing N-methyl-D-aspartate function, highlighting the therapeutic potential of modulating this pathway (Tsai et al., 2004).
4. Neurotransmitter Systems and Psychoactive Effects The influence of compounds structurally related to N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine on neurotransmitter systems and their psychoactive effects has been a subject of research. Studies have explored the interaction of these compounds with systems like serotonin and dopamine, providing insights into their potential psychoactive effects and therapeutic applications. For instance, Hiramatsu et al. (1989) discussed the behavioral and biochemical effects of MK-801, a noncompetitive NMDA receptor antagonist, and its interaction with dopamine and serotonin systems (Hiramatsu et al., 1989).
Mecanismo De Acción
Target of Action
The primary target of N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine is tubulin , a globular protein that is the main component of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine interacts with its target, tubulin, by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell cycle arrest in the G2/M phase , preventing cells from dividing and potentially leading to cell death.
Result of Action
The result of N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine’s action is the induction of cell apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting cell division, the compound can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Propiedades
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-7-6-11-8-10(2-5-13(11)15)9-14-12-3-4-12/h2,5-8,12,14H,3-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVCRFUVOZIWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CNC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



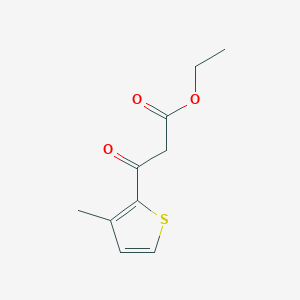
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
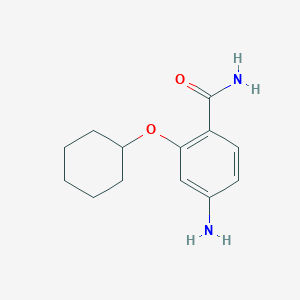
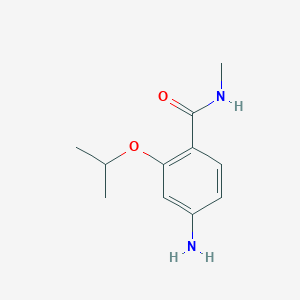
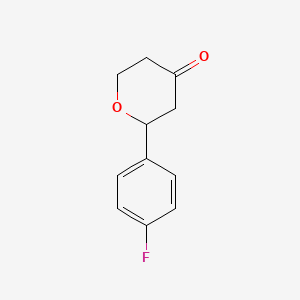
![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)


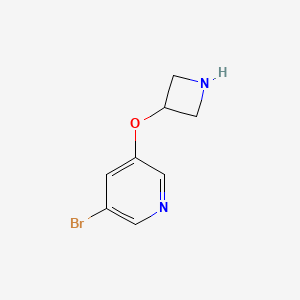
![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)

